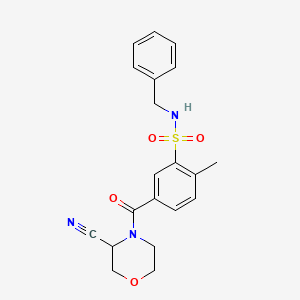
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the immune system, regulating the production of cytokines that are involved in inflammation and autoimmune diseases. BMS-986205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various autoimmune diseases.
Mécanisme D'action
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide selectively inhibits TYK2, a member of the JAK family of kinases that play a crucial role in the immune system. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide reduces the production of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Effets Biochimiques Et Physiologiques
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to reduce the activation of immune cells and the production of pro-inflammatory cytokines. N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has also been shown to improve the survival of mice with graft-versus-host disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has shown promising results in preclinical studies, making it a potentially useful tool for studying the role of TYK2 in autoimmune diseases. One limitation of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
Future research on N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide could involve further preclinical studies to better understand its mechanism of action and potential therapeutic applications. In addition, clinical trials could evaluate the safety and efficacy of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide in patients with autoimmune diseases. Further studies could also investigate the potential use of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide in combination with other therapies for autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide involves several steps, starting with the reaction of 4-chlorobenzylamine with 2-methyl-5-nitrobenzenesulfonyl chloride to form the intermediate 4-chlorobenzyl 2-methyl-5-nitrobenzenesulfonate. This intermediate is then reacted with morpholine and cyanogen bromide to form the cyanomorpholine derivative. The final step involves the reaction of the cyanomorpholine derivative with benzylamine to form N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide.
Applications De Recherche Scientifique
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to effectively reduce inflammation and improve disease symptoms. N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has also been shown to be effective in models of graft-versus-host disease, a potentially life-threatening complication of bone marrow transplantation.
Propriétés
IUPAC Name |
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-7-8-17(20(24)23-9-10-27-14-18(23)12-21)11-19(15)28(25,26)22-13-16-5-3-2-4-6-16/h2-8,11,18,22H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQTIIIGBRJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2C#N)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)
![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
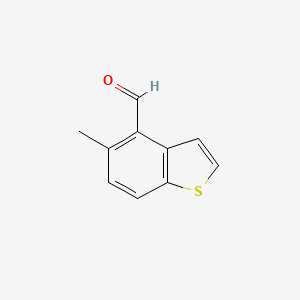
![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)
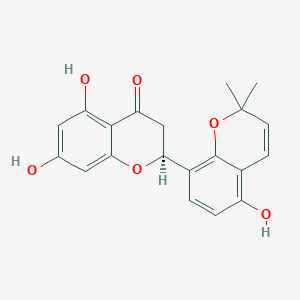
![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)
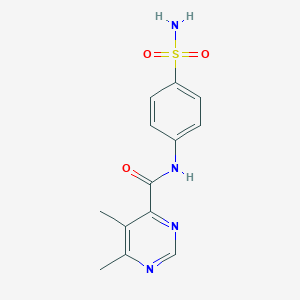
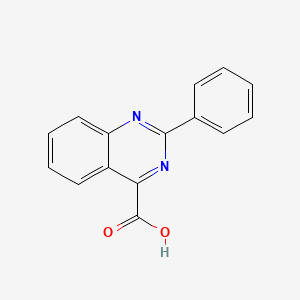
![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)

